3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride
CAS No.:
Cat. No.: VC15969799
Molecular Formula: C9H15ClN2O
Molecular Weight: 202.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15ClN2O |
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Molecular Weight | 202.68 g/mol |
IUPAC Name | 3-amino-3-(2-aminophenyl)propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H |
Standard InChI Key | RUNFFVIDGPIROE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(CCO)N)N.Cl |
Introduction
Property | Value |
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Molecular Formula | C₉H₁₄N₂O·HCl |
Free Base MW | 166.22 g/mol |
Salt Form MW | 202.68 g/mol (calc.) |
PSA (Free Base) | 81.3 Ų |
logP (Free Base) | 1.22 (predicted) |
The compound’s structure enables dual hydrogen-bonding interactions via its amino and hydroxyl groups, making it a versatile intermediate in organic synthesis.
Synthesis and Optimization
The hydrochloride salt is synthesized via catalytic hydrogenation of a nitro-precursor followed by acidification, as demonstrated in analogous protocols .
Representative Synthetic Route
Step 1: Reduction of Nitro Intermediate
A solution of 3-nitro-3-(2-nitrophenyl)propan-1-ol (20.0 g, 102.0 mmol) in methanol undergoes hydrogenation at 25°C using 10% Pd/C under a hydrogen atmosphere (1 atm). After 6 hours, filtration and solvent removal yield the free base as a viscous oil (98% yield) .
Step 2: Salt Formation
The free base is treated with concentrated HCl in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water provides the pure product (mp: 192–195°C dec.).
Critical Reaction Parameters
Parameter | Optimal Condition |
---|---|
Catalyst Loading | 10% Pd/C (0.1 eq) |
Hydrogen Pressure | 1 atm |
Solvent | Methanol |
Reaction Time | 6 hours |
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | ≈50 (25°C) |
Ethanol | ≈30 (25°C) |
Dichloromethane | <1 (25°C) |
The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions.
Spectroscopic Data
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (aryl C=C), 1050 cm⁻¹ (C–O) .
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¹H NMR (D₂O): δ 7.20–7.05 (m, 4H, Ar–H), 3.75 (t, J=6.5 Hz, 2H, CH₂OH), 3.10 (m, 1H, CHNH₂), 2.85 (dd, J=13.2, 6.5 Hz, 2H, CH₂NH₂) .
Functional Applications
Pharmaceutical Intermediate
The compound serves as a precursor to neurologically active agents. Its bifunctional structure allows:
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Peptide Mimetics: Incorporation into β-turn motifs via amide bond formation .
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Metal Chelators: Coordination with transition metals (e.g., Cu²⁺) for antioxidant applications.
Material Science Applications
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Epoxy Resin Modifier: Enhances crosslinking density in polymer networks due to dual reactivity (amine + hydroxyl groups).
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Corrosion Inhibitor: Adsorbs onto metal surfaces via lone electron pairs on nitrogen and oxygen .
Research Gaps and Future Directions
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Pharmacokinetic Studies: No in vivo data on absorption or metabolism.
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Catalytic Applications: Unexplored potential in asymmetric synthesis as a chiral ligand.
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Thermal Stability: Decomposition pathways above 200°C require characterization.
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